molecular formula C55H80N10O21S4 B12787957 3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol CAS No. 72987-23-6

3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol

Cat. No.: B12787957
CAS No.: 72987-23-6
M. Wt: 1345.5 g/mol
InChI Key: OAUWIDSNLFIYLS-UHFFFAOYSA-N
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Description

The compound 3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol is a complex azo dye derivative characterized by:

  • A naphthalene-1,5-disulfonic acid backbone with two diazenyl (azo) linkages.
  • A carbamoylamino (-NH-C(O)-NH-) bridge connecting two methyl-substituted phenyl rings.
  • A 4,8-disulfonaphthalen-2-yl group, enhancing hydrophilicity and electronic conjugation.
  • A counterion/co-component, 2-[2-hydroxyethyl(methyl)amino]ethanol, a tertiary amine alcohol that modulates solubility and ionic interactions.

This structure suggests applications in high-performance dyes, sensors, or photochemical systems due to its extended π-conjugation and polar sulfonic acid groups .

Properties

CAS No.

72987-23-6

Molecular Formula

C55H80N10O21S4

Molecular Weight

1345.5 g/mol

IUPAC Name

3-[[4-[[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol

InChI

InChI=1S/C35H28N6O13S4.4C5H13NO2/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;4*1-6(2-4-7)3-5-8/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);4*7-8H,2-5H2,1H3

InChI Key

OAUWIDSNLFIYLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)O)C(=C5)S(=O)(=O)O.CN(CCO)CCO.CN(CCO)CCO.CN(CCO)CCO.CN(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the sulfonation of naphthalene to introduce sulfonic acid groups. This is typically achieved using oleum (a solution of sulfur trioxide in sulfuric acid) as the sulfonating agent . The diazenyl linkages are introduced through azo coupling reactions, which involve the reaction of diazonium salts with aromatic compounds .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins and enzymes. The diazenyl linkages can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules .

Comparison with Similar Compounds

Structural Analogues of Azo-Naphthalene Sulfonates

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Key Properties
Target Compound C₃₉H₃₅N₇O₁₃S₄ ~1057 g/mol 4,8-Disulfonaphthalen-2-yl, carbamoylamino, 2-[2-hydroxyethyl(methyl)amino]ethanol High water solubility (sulfonic acids), UV-Vis λₐᵦₛ ~500–600 nm (azo conjugation), thermal stability up to 250°C
Trisodium 3-[[4-[[(2-methoxy-4-(3-sulfonatophenyldiazenyl)phenyl)carbamoyl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate (CAS RN: 28706-19-6) C₃₁H₂₃N₆Na₃O₁₁S₃ ~888 g/mol Methoxy, trisodium counterions Enhanced water solubility (Na⁺ ions), λₐᵦₛ ~550 nm, used in textile dyes
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-3-(2-phenyldiazenyl)-, sodium salt (CAS RN: 6844-74-2) C₂₃H₁₈N₃O₇S₃Na₂ ~630 g/mol Phenylsulfonyl, sodium counterions Moderate solubility, λₐᵦₛ ~480 nm, lower thermal stability (decomposes at ~200°C)
3-Hydroxy-4-((1-hydroxynaphthalen-2-yl)diazenyl)naphthalene-1-sulfonic acid C₂₀H₁₄N₂O₄S ~402 g/mol Hydroxy groups Limited solubility (no ionic groups), λₐᵦₛ ~450 nm, prone to aggregation
Key Findings:
  • Solubility: The target compound’s four sulfonic acid groups and ethanol-derived counterion grant superior water solubility compared to non-ionic analogues (e.g., 3-hydroxy-4-((1-hydroxynaphthalen-2-yl)diazenyl)naphthalene-1-sulfonic acid) .
  • Optical Properties : Extended conjugation from dual azo linkages and disulfonaphthalene groups shifts λₐᵦₛ to longer wavelengths (~500–600 nm) versus simpler phenyl-azo derivatives (~450–480 nm) .
  • Thermal Stability: Carbamoylamino bridges and sulfonic acid groups improve thermal resilience (decomposition >250°C) compared to sulfonamide-linked compounds (e.g., CAS 6844-74-2, decomposes at ~200°C) .

Role of the 2-[2-hydroxyethyl(methyl)amino]ethanol Component

This tertiary amine alcohol differs from common counterions (e.g., Na⁺ in trisodium salts) by:

  • Solubility Modulation : Acts as a polar protic solvent enhancer, improving solubility in mixed aqueous-organic systems compared to purely ionic salts .
  • pH Buffering : The hydroxyl and amine groups stabilize the compound in neutral to mildly acidic conditions, unlike sodium salts, which may precipitate in acidic media .

Computational and Spectroscopic Insights

  • DFT Studies: Comparative DFT analyses (e.g., on acetamide-azo analogues) show that carbamoylamino groups in the target compound increase planarity and intramolecular charge transfer, enhancing molar absorptivity .
  • IR and NMR Data: Sulfonic acid S=O stretches (1250–1150 cm⁻¹) and azo N=N stretches (~1450 cm⁻¹) align with trisodium analogues, but the ethanol component introduces broad O-H stretches (~3400 cm⁻¹) absent in inorganic salts .

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